molecular formula C13H19NO2 B12594461 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one CAS No. 651304-77-7

6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12594461
CAS No.: 651304-77-7
M. Wt: 221.29 g/mol
InChI Key: LCBIKPYFIRLAIA-UHFFFAOYSA-N
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Description

6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity. This compound features a cyclohexa-2,4-dien-1-one core with a 5-hydroxypentylamino substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexa-2,4-dien-1-one with 5-hydroxypentylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl and amino groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Properties

CAS No.

651304-77-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[N-(5-hydroxypentyl)-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C13H19NO2/c1-11(14-9-5-2-6-10-15)12-7-3-4-8-13(12)16/h3-4,7-8,15-16H,2,5-6,9-10H2,1H3

InChI Key

LCBIKPYFIRLAIA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCCCO)C1=CC=CC=C1O

Origin of Product

United States

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